Methanesulfonic acid, tributylstannyl ester
Overview
Description
Methanesulfonic acid, tributylstannyl ester is an organotin compound with the molecular formula C13H30O3SSn. It is a member of the organotin family, which consists of compounds containing tin-carbon bonds. Organotin compounds have a wide range of applications in organic synthesis, particularly in radical reactions due to their ability to generate tin-centered radicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methanesulfonic acid, tributylstannyl ester can be synthesized through the reaction of tributyltin hydride with methanesulfonyl chloride. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often involve the use of a solvent like dichloromethane and a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of organotin compounds, including stannane, tributyl[(methylsulfonyl)oxy]-, often involves large-scale reactions using similar methods as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid, tributylstannyl ester undergoes various types of chemical reactions, including:
Reduction: It can act as a reducing agent in radical reactions.
Substitution: It can participate in nucleophilic substitution reactions where the methanesulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used under mild conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in reduction reactions, the primary product is often the corresponding hydrocarbon, while in substitution reactions, the product is the new organotin compound with the substituted group.
Scientific Research Applications
Methanesulfonic acid, tributylstannyl ester has several applications in scientific research:
Biology: Organotin compounds have been studied for their potential biological activities, including antifungal and antibacterial properties.
Medicine: Research is ongoing into the use of organotin compounds in drug development, particularly for their potential anticancer properties.
Industry: It is used in the production of polymers, coatings, and as a stabilizer in PVC.
Mechanism of Action
The mechanism by which stannane, tributyl[(methylsulfonyl)oxy]- exerts its effects involves the generation of tin-centered radicals. These radicals can participate in various radical-mediated reactions, such as hydrogen atom transfer and addition to unsaturated bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
Tributyltin hydride: A commonly used organotin hydride in radical reactions.
Tributyltin chloride: Used in similar applications but with different reactivity due to the presence of the chloride group.
Tributyltin acetate: Another organotin compound with applications in organic synthesis.
Uniqueness
Methanesulfonic acid, tributylstannyl ester is unique due to the presence of the methanesulfonyl group, which imparts different reactivity and properties compared to other organotin compounds. This makes it particularly useful in specific radical reactions where the methanesulfonyl group can be selectively removed or substituted .
Properties
IUPAC Name |
tributylstannyl methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.CH4O3S.Sn/c3*1-3-4-2;1-5(2,3)4;/h3*1,3-4H2,2H3;1H3,(H,2,3,4);/q;;;;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLCBLMUROGNMC-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OS(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H30O3SSn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074504 | |
Record name | Stannane, tributyl[(methylsulfonyl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13302-06-2 | |
Record name | Stannane, ((methylsulfonyl)oxy)tributyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013302062 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tin, methanesulfonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221196 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Stannane, tributyl[(methylsulfonyl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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